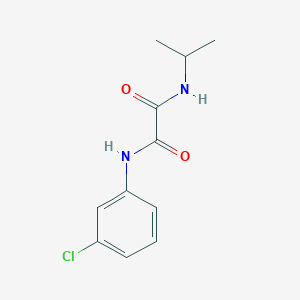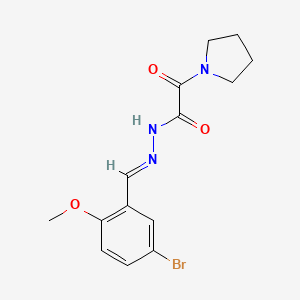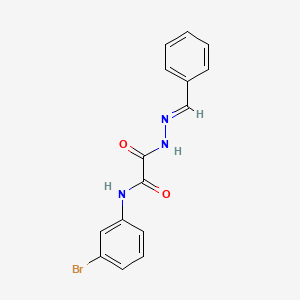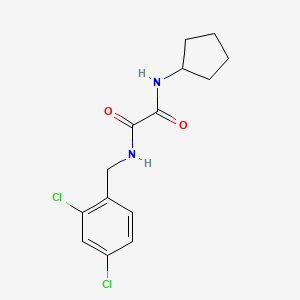
N-(3-chlorophenyl)-N'-isopropylethanediamide
説明
N-(3-chlorophenyl)-N'-isopropylethanediamide, commonly known as ACPD, is a chemical compound used in scientific research. It is an agonist for metabotropic glutamate receptors (mGluRs) and is used to study the physiological and biochemical effects of these receptors.
作用機序
ACPD acts as an agonist for N-(3-chlorophenyl)-N'-isopropylethanediamide, specifically the mGluR1 and mGluR5 subtypes. When ACPD binds to these receptors, it activates a signaling cascade that leads to changes in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
ACPD has been shown to have a variety of biochemical and physiological effects. It can modulate neurotransmitter release, alter synaptic plasticity, and affect neuronal excitability. ACPD has also been shown to have analgesic effects, and it may have potential as a treatment for chronic pain.
実験室実験の利点と制限
One advantage of using ACPD in lab experiments is that it is a potent and selective agonist for N-(3-chlorophenyl)-N'-isopropylethanediamide. This allows researchers to study the specific effects of mGluR activation without interference from other receptors. However, ACPD has limitations in terms of its pharmacokinetics and pharmacodynamics, which may affect its suitability for certain types of experiments.
将来の方向性
There are many potential future directions for research involving ACPD and N-(3-chlorophenyl)-N'-isopropylethanediamide. One area of interest is the development of new drugs that target N-(3-chlorophenyl)-N'-isopropylethanediamide, which may have therapeutic potential for a variety of neurological and psychiatric disorders. Other directions include investigating the role of N-(3-chlorophenyl)-N'-isopropylethanediamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's, and exploring the potential of mGluR modulation in the treatment of addiction and mood disorders.
In conclusion, ACPD is a chemical compound that is widely used in scientific research to study the function of N-(3-chlorophenyl)-N'-isopropylethanediamide. It has a variety of biochemical and physiological effects and has potential as a treatment for chronic pain and other disorders. Future research directions include the development of new drugs that target N-(3-chlorophenyl)-N'-isopropylethanediamide and investigating the role of N-(3-chlorophenyl)-N'-isopropylethanediamide in neurological and psychiatric disorders.
科学的研究の応用
ACPD is widely used in scientific research to study the function of N-(3-chlorophenyl)-N'-isopropylethanediamide. These receptors are involved in a variety of physiological processes, including synaptic plasticity, learning and memory, and pain perception. ACPD has been used to investigate the role of N-(3-chlorophenyl)-N'-isopropylethanediamide in these processes, as well as in drug addiction, anxiety, and depression.
特性
IUPAC Name |
N-(3-chlorophenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7(2)13-10(15)11(16)14-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPGYSIYBPQXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(propan-2-yl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848367.png)
![2-(2-benzylidenehydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848380.png)
![N-(3-chlorophenyl)-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848388.png)

![N-(tert-butyl)-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848413.png)

![2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3848423.png)
![N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848426.png)


![2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848453.png)
![N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848468.png)

![N-(2,4-dichlorobenzyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848492.png)